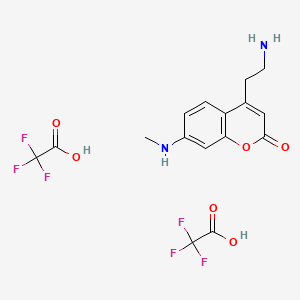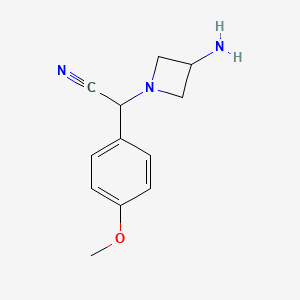
2-(3-Aminoazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminoazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile is an organic compound that features a unique structure combining an azetidine ring, an amino group, a methoxy-substituted phenyl ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanamine.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the methoxyphenyl group to the azetidine ring.
Formation of the Acetonitrile Group: The nitrile group can be introduced through cyanation reactions, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Conversion to primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry
In organic synthesis, 2-(3-Aminoazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology and Medicine
Industry
In the chemical industry, it can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile in biological systems would depend on its interaction with specific molecular targets. Potential targets include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound’s effects could be mediated through binding to these targets, altering their activity and leading to downstream biological effects.
類似化合物との比較
Similar Compounds
2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3-Aminoazetidin-1-yl)-2-(4-hydroxyphenyl)acetonitrile: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.
Uniqueness
The presence of the methoxy group in 2-(3-Aminoazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile can influence its electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity compared to similar compounds without this substituent.
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
2-(3-aminoazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C12H15N3O/c1-16-11-4-2-9(3-5-11)12(6-13)15-7-10(14)8-15/h2-5,10,12H,7-8,14H2,1H3 |
InChIキー |
YCTNRXLRKOTJQY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C#N)N2CC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


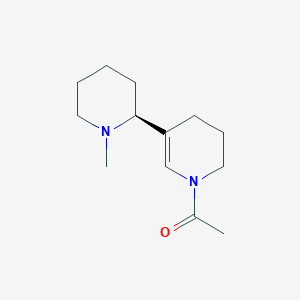
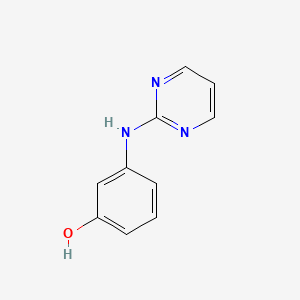
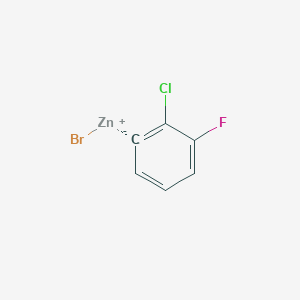
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
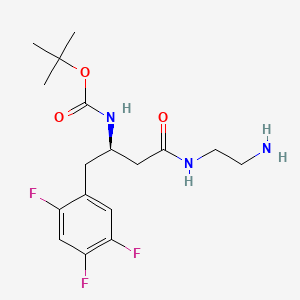
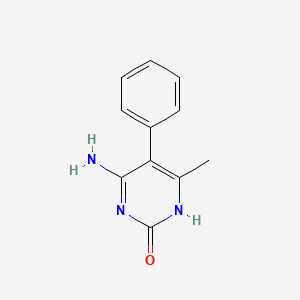

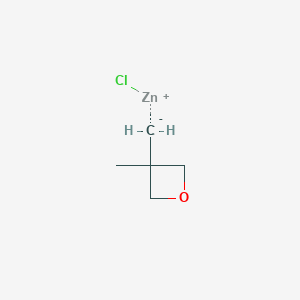
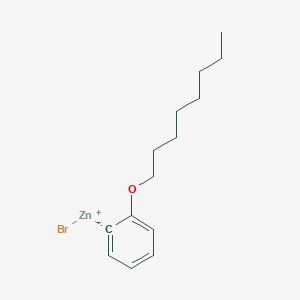
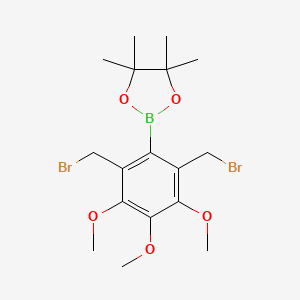

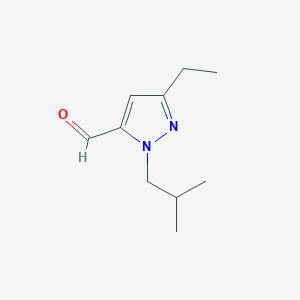
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B14884270.png)
